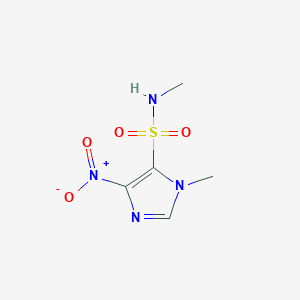
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions. The reaction is carried out at low temperatures to obtain the desired benzophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (4-Methylphenyl)phenylmethanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other benzophenones may not be as effective.
Properties
CAS No. |
6342-98-9 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O4/c1-11-5-7-12(8-6-11)15(18)13-9-10-14(19-2)17(21-4)16(13)20-3/h5-10H,1-4H3 |
InChI Key |
RFXCSIZXDHJWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)






![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)

